

Comparative Efficacy of SHS4121705 and BAM15 in Preclinical NASH Models: A Scientific Guide

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Compound of Interest

Compound Name: **SHS4121705**

Cat. No.: **B3025871**

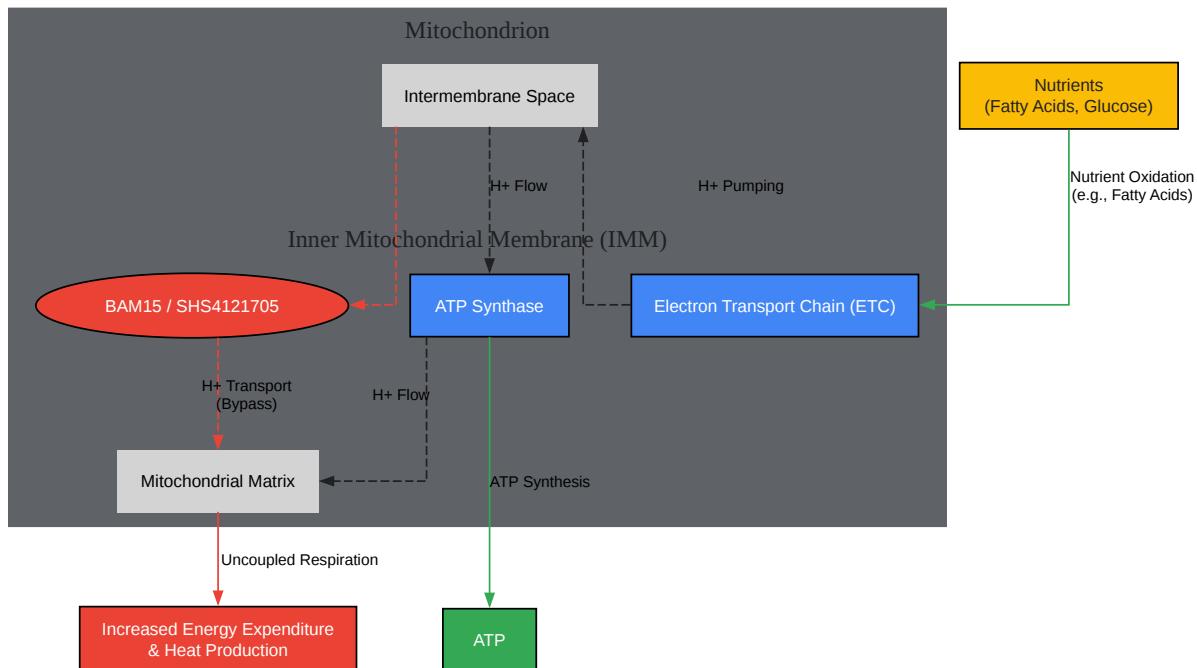
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Nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD), presents a significant challenge in drug development due to its complex pathophysiology involving metabolic dysregulation, inflammation, and fibrosis. Mitochondrial uncouplers have emerged as a promising therapeutic class, enhancing energy expenditure and reducing metabolic stress. This guide provides a comparative overview of two such compounds, BAM15 and its derivative, **SHS4121705**, based on available preclinical data.

While both molecules operate through a similar mechanism, direct head-to-head studies are not publicly available. This comparison, therefore, synthesizes data from separate studies, highlighting the efficacy of each compound in different, well-established murine models of NASH.

Mechanism of Action: Mitochondrial Uncoupling

Both **SHS4121705** and BAM15 are small molecule mitochondrial uncouplers. They function by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase. This action dissipates the proton motive force, uncoupling nutrient oxidation from ATP synthesis.^[1] The cell compensates by increasing its metabolic rate to burn more fuel, such as fatty acids, to re-establish the proton gradient. This leads to increased energy expenditure and can alleviate the cellular lipotoxicity that drives NASH progression.^{[1][2][3]} BAM15 has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.^{[3][4][5]}



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Caption: Mechanism of mitochondrial uncoupling by BAM15 and **SHS4121705**.

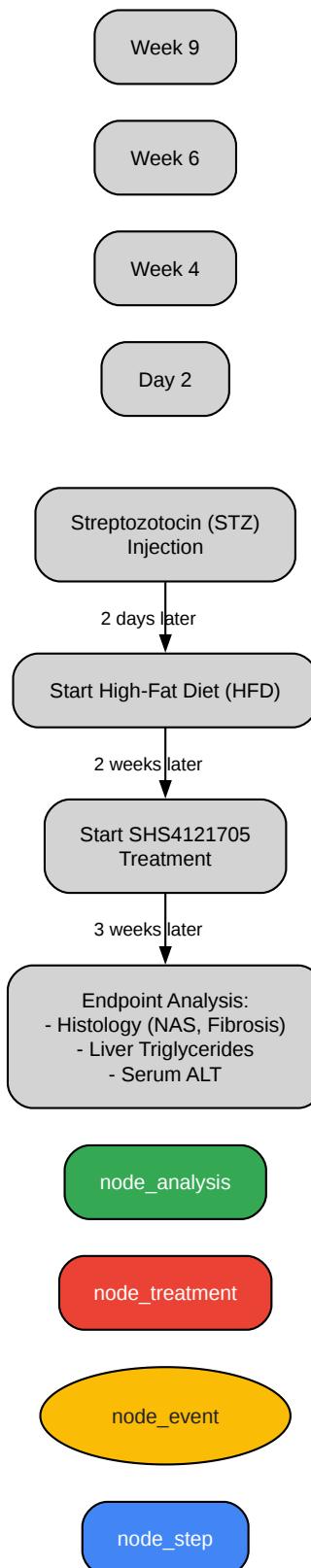
Efficacy of **SHS4121705** in the STAM™ NASH Model

SHS4121705 was developed as a derivative of the BAM15 scaffold, featuring a hydroxyl moiety that improves aqueous solubility and pharmacokinetic properties.^[1] Its efficacy was evaluated in the STAM™ model, a widely used model that progresses from steatosis to biopsy-proven NASH with significant fibrosis.

Experimental Protocol: STAM™ Mouse Model

A general workflow for the STAM™ model is outlined below. This model is induced by a combination of a low-dose streptozotocin injection after birth followed by a long-term high-fat

diet.



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Caption: General experimental workflow for the STAM™ NASH mouse model.

Quantitative Data: SHS4121705 Efficacy

In the STAM™ model, daily administration of **SHS4121705** at 25 mg/kg demonstrated significant improvements in key NASH-related endpoints without affecting body temperature or food intake.[6]

Parameter	Vehicle Control	SHS4121705 (25 mg/kg)	Outcome
NAFLD Activity Score (NAS)	-	-	2-point reduction[1]
Liver Triglycerides	Elevated	Lowered	Improvement[6]
Serum ALT	Elevated	Improved	Improvement[6]
Fibrosis	Present	Improved	Improvement[6]

(Note: Specific numerical values from the control vs. treated groups are not detailed in the abstracts; outcomes are based on the reported improvements.)

Efficacy of BAM15 in Diet-Induced NASH Models

BAM15 has been studied in several metabolic disease models, including diet-induced obesity (DIO) and the Gubra-Amylin (GAN) diet model of NASH.[7][8] Unlike **SHS4121705**, BAM15 has shown strong anti-obesity effects, reducing fat mass without altering food intake or body temperature.[7][9][10]

Experimental Protocol: GAN Diet-Induced NASH Model

The GAN diet is a custom diet high in fat, fructose, and cholesterol, designed to induce key features of human NASH.

- Animals: C57BL/6J male mice.
- Induction: Fed GAN diet for 38 weeks to establish NASH.
- Treatment: Mice were randomized to receive a control diet or a diet mixed with BAM15 for 8 weeks.
- Analysis: Endpoints included body composition, energy expenditure, glucose tolerance, and liver histology.[\[8\]](#)

Quantitative Data: BAM15 Efficacy

In the GAN diet model, BAM15 monotherapy primarily drove improvements in body fat.[\[8\]](#) In other NASH models, it has demonstrated broader effects on liver health.[\[2\]](#)

Parameter	Vehicle Control (GAN Diet)	BAM15 (in GAN Diet)	Outcome
Body Fat	High	Reduced	Primary Improvement[8]
Liver Fat	High	No significant change	-
ALT	High	No significant change	-
Plasma Cholesterol	High	No significant change	-
Liver Fibrosis	Present	No change	-

(Note: Data from the GAN model study indicates BAM15's primary effect was on systemic adiposity. The study also explored BAM15 in combination with MGL-3196, which showed broader benefits.)(8)

In a separate NASH mouse model, BAM15 was reported to reduce liver triglyceride levels and improve liver enzymes, inflammation, and fibrosis.(2)

Comparative Summary and Conclusion

This guide presents a summary of two related mitochondrial uncouplers, **SHS4121705** and BAM15. A direct comparison is challenging due to the use of different preclinical models in the available studies. However, a qualitative assessment reveals distinct profiles.

BAM15	Core: Oxadiazolopyrazine Proton Carrier: Aniline N-H Aqueous Solubility: Low	Derivative	SHS4121705	Core: Oxadiazolopyrazine Proton Carrier: Hydroxyl O-H Aqueous Solubility: Improved
Efficacy Focus	Strong Anti-Obesity Effect Reduces Body Fat Improves Insulin Resistance		Efficacy Focus	NASH-Specific (STAM™ Model) Reduces NAS & Fibrosis Not Effective in Obesity Models

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Caption: Comparative profiles of BAM15 and **SHS4121705**.

Key Observations:

- Structural Difference and Solubility: **SHS4121705** is a hydroxyl derivative of the BAM15 scaffold, a modification that improves its aqueous solubility and pharmacokinetic properties. [\[1\]](#)
- Efficacy in NASH: Both compounds show promise in treating NASH. **SHS4121705** demonstrated robust efficacy in the STAM™ model, directly improving liver histology (NAS and fibrosis).[\[1\]](#)[\[6\]](#) BAM15 has also been shown to reduce liver inflammation and fibrosis in a NASH model.[\[2\]](#)
- Effect on Obesity: A critical difference appears to be their effect on obesity. BAM15 is highly effective at reducing body fat and reversing insulin resistance in diet-induced obesity models. [\[7\]](#) In contrast, **SHS4121705** was reported to be ineffective in obesity models, suggesting a potentially more liver-targeted or context-specific activity.[\[1\]](#)

For researchers and drug developers, the choice between these or similar compounds may depend on the desired therapeutic profile. BAM15 appears suited for treating NASH in the context of significant obesity and systemic metabolic disease. **SHS4121705**, with its improved properties and demonstrated efficacy in a fibrotic NASH model, may represent a more refined candidate specifically for liver-centric endpoints, potentially with a different safety or tolerability window due to its lack of systemic anti-obesity effects. Further research, including head-to-head comparative studies, is necessary to fully elucidate their relative therapeutic potential.

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